![molecular formula C14H13N3O5S B1682703 Sulfanitran CAS No. 122-16-7](/img/structure/B1682703.png)
Sulfanitran
Overview
Description
Sulfanitran is a sulfonamide antibiotic used in the poultry industry . It is a component of Novastat, Polystat, and Unistat, which are brand names of feed additives for chickens used to control Coccidioides spp .
Synthesis Analysis
This compound is a sulfonamide, which has a common structure of an unsubstituted amine on the benzene ring and a sulfonamide group parallel to the amine . The nitrogen of the sulfonyl amine group is designated as N1, and the nitrogen in the para-amino group is denoted as N4 . Sulfonamides are N-substituted derivatives of sulfanilamide that inhibit bacterial growth by acting as competitive inhibitors of p-aminobenzoic acid during the folate metabolic cycle .Molecular Structure Analysis
The molecular formula of this compound is C14H13N3O5S . Its molecular weight is 335.34 g/mol . The IUPAC name is N - [4- [ (4-nitrophenyl)sulfamoyl]phenyl]acetamide . The InChI is InChI=1S/C14H13N3O5S/c1-10 (18)15-11-4-8-14 (9-5-11)23 (21,22)16-12-2-6-13 (7-3-12)17 (19)20/h2-9,16H,1H3, (H,15,18) .Chemical Reactions Analysis
This compound, like other sulfonamides, can result in residues in the foods of animal origin . A rapid and efficient multi-residue analytical method was developed to screen and confirm 31 sulfonamides in livestock samples in a single run, using ultra-high-performance liquid chromatography combined with comprehensive mass spectrometric approaches .Physical And Chemical Properties Analysis
This compound has a molecular weight of 335.34 g/mol . Its molecular formula is C14H13N3O5S . The IUPAC name is N - [4- [ (4-nitrophenyl)sulfamoyl]phenyl]acetamide .Scientific Research Applications
Hydrogen Sulfide Detection and Biological Systems
- Molecular Imaging of Hydrogen Sulfide: Hydrogen sulfide (H2S) plays a significant role in various physiological processes. Its detection and monitoring in biological systems are crucial. Chemical probes, especially those involving reaction-based fluorescent tools, have been developed for the visualization of H2S and related reactive sulfur species (RSS) in living systems. These methods employ strategies like azide and nitro group reduction, nucleophilic attack, and CuS precipitation, capitalizing on the nucleophilicity and reducing potency of H2S for selectivity over other biothiols (Lin et al., 2015).
Sulfonamides in Cosmetics
- Detection of Sulfonamides in Cosmetics: Sulfanitran, among other sulfonamides, has been detected in cosmetics using ultra-performance liquid chromatography. This method, which includes steps like liquid-liquid extraction and photodiode array detection, effectively identifies and quantifies sulfonamides in various cosmetic products, highlighting the relevance of these compounds in non-medical industries (Zheng, Wang, & Li, 2007).
Mitochondrial Hydrogen Sulfide Oxidation
- Role in Mitochondrial Metabolism: The study of sulfide:quinone oxidoreductase (SQOR), which plays a key role in mitochondrial hydrogen sulfide oxidation, is essential. The crystal structure of human SQOR offers insights into its mechanism, particularly in catalyzing sulfane sulfur transfer reactions. These findings are pivotal for the development of drugs targeting this enzyme, highlighting the significance of sulfur-based compounds in biochemistry (Jackson, Loll, & Jorns, 2019).
Sulfane Sulfur in Biological Systems
- Biological Role of Sulfane Sulfur: Sulfane sulfur is a highly reactive form of sulfur found in various biologically significant compounds. Its role in modifying cysteine residues in proteins and its antioxidant properties are of considerable interest. Research into sulfane sulfur compounds, including their regulatory functions and potential as H2S storage forms, sheds light on their importance in cellular processes (Iciek, Bilska-Wilkosz, & Górny, 2019).
Antibacterial Properties of Sulfonamides
- Antimicrobial Agents: Sulfonamides, derived from sulfanilamide, continue to be important antimicrobial agents. Their value is particularly notable in developing countries and in treating specific infections. Understanding the physicochemical properties of sulfonamides like this compound and their bacteriostatic activity has significant implications for combating drug-resistant bacterial strains (Weidner-Wells & Macielag, 2003).
Mechanism of Action
Target of Action
Sulfanitran is a type of sulfonamide, a class of drugs known for their antibacterial properties .
Mode of Action
Sulfonamides, in general, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is necessary for the synthesis of folic acid, which is crucial for bacterial growth and multiplication .
Biochemical Pathways
As a sulfonamide, it is likely to affect the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, sulfonamides prevent the formation of dihydropteroic acid, a precursor of folic acid . This results in a deficiency of folic acid in bacteria, affecting their growth and multiplication .
Pharmacokinetics
Sulfonamides are generally well absorbed orally and widely distributed throughout the body . They are primarily excreted by the kidneys, and their elimination can be affected by factors such as urinary pH and kidney function .
Result of Action
As a sulfonamide, its antibacterial action results in the inhibition of bacterial growth and multiplication .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of drugs
Safety and Hazards
When handling Sulfanitran, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers Several papers have been published on this compound. For instance, a paper titled “High pressure liquid chromatographic determination of this compound and dinsed in medicated feeds and premixes” describes a method for determining this compound in a variety of feed premixes and formulations . Another paper discusses the simultaneous determination of 31 Sulfonamide residues in various livestock matrices using liquid chromatography-tandem mass spectrometry .
Biochemical Analysis
Biochemical Properties
Sulfanitran interacts with the multidrug resistance protein 2 (MRP2), a transporter protein that plays a crucial role in the efflux of drugs and metabolites . The interaction between this compound and MRP2 increases the affinity of MRP2 for E217βG , suggesting that this compound may modulate the transport activity of MRP2.
Cellular Effects
Its role as an antibacterial and anticoccidial agent suggests that it may influence cellular processes related to bacterial growth and coccidia reproduction
Molecular Mechanism
This compound’s molecular mechanism of action is primarily linked to its interaction with MRP2. By increasing the affinity of MRP2 for E217βG, this compound may influence the transport and efflux of various compounds, potentially altering cellular drug resistance .
Dosage Effects in Animal Models
While this compound is used in poultry feeds as an antibacterial and anticoccidial agent , the specific effects of different dosages in animal models have not been extensively studied
Metabolic Pathways
Given its interaction with MRP2, it may be involved in pathways related to drug and metabolite transport .
Transport and Distribution
This compound’s interaction with MRP2 suggests that it may be transported and distributed within cells via this protein
properties
IUPAC Name |
N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBPFRGXNGPPMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045898 | |
Record name | Sulfanitran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122-16-7 | |
Record name | Sulfanitran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfanitran [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfanitran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11463 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulfanitran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sulfanitran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sulfanitran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfanitran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFANITRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT35T5T35Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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